(3-ethyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-ethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative containing a pyrazole ring substituted with an ethyl group at the 3-position. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds unique properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation. For example, a reaction between an ethyl-substituted hydrazine and a suitable diketone can form the pyrazole ring, which is then subjected to borylation using boron reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other substituted pyrazoles.
Scientific Research Applications
(3-ethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-ethyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-boronic acid: Similar structure but lacks the ethyl group at the 3-position.
1-Methylpyrazole-4-boronic acid: Contains a methyl group instead of an ethyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group .
Uniqueness
The presence of the ethyl group at the 3-position in (3-ethyl-1H-pyrazol-4-yl)boronic acid imparts unique steric and electronic properties, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C5H9BN2O2 |
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Molecular Weight |
139.95 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-5-4(6(9)10)3-7-8-5/h3,9-10H,2H2,1H3,(H,7,8) |
InChI Key |
PCBUTVCSTRPJAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1)CC)(O)O |
Origin of Product |
United States |
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